Époxide de ácido etiacrínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethacrynic Acid Epoxide, also known as EAE, is a chemical compound with a wide range of applications in scientific research. It is a potent inhibitor of the cytochrome P450 enzyme family, which is involved in the metabolism of many drugs and other compounds. EAE has been used in laboratory experiments to study the effects of various drugs and compounds on the human body. It has also been used to study the effects of environmental pollutants on the body.

Aplicaciones Científicas De Investigación

Agente anticancerígeno

El epoxide de ácido etiacrínico ha sido estudiado por su potencial como agente anticancerígeno {svg_1} {svg_2}. En un estudio, se sintetizaron nuevos derivados del ácido etiacrínico que contienen moieties heterocíclicas de nitrógeno, urea o tiourea y se evaluó su actividad antiproliferativa contra dos líneas celulares cancerosas diferentes, a saber, HL60 (leucemia promielocítica) y HCT116 (carcinoma de colon humano) {svg_3}. Los resultados revelaron que estos compuestos exhiben una potente actividad antiproliferativa {svg_4}.

Diseño y síntesis de nuevos derivados

El diseño y la síntesis de nuevos derivados del ácido etiacrínico es otra área de investigación {svg_5}. Estos derivados se obtienen mediante la doble modulación de la porción de ácido carboxílico y el anillo aromático con el objetivo de aumentar la reactividad química del aceptor de Michael del ácido etiacrínico {svg_6}. Se ha encontrado que estas modificaciones mejoran las actividades antiproliferativas {svg_7}.

Inhibición del cotransportador Na-K-2Cl

Se sabe que el ácido etiacrínico inhibe el cotransportador Na-K-2Cl (NKCC2) presente en el asa ascendente gruesa de Henle y muculo dens {svg_8}. Esta propiedad se utiliza clínicamente para el tratamiento del edema causado por el exceso de líquido corporal {svg_9}.

Reprogramación de fármacos

Dadas sus diversas propiedades, el ácido etiacrínico es un candidato prometedor para la reprogramación de fármacos {svg_10}. Esto implica encontrar nuevos usos para un fármaco existente, lo que puede ser un enfoque rentable y que ahorra tiempo para el desarrollo de fármacos {svg_11}.

Mecanismo De Acción

Target of Action

Ethacrynic Acid Epoxide primarily targets the symport of sodium, potassium, and chloride in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of fluid and electrolyte balance in the body .

Mode of Action

Ethacrynic Acid Epoxide inhibits the symport of sodium, potassium, and chloride. This inhibition results in the excretion of these ions, leading to increased urinary output and a reduction in extracellular fluid . This action classifies Ethacrynic Acid Epoxide as a loop or high ceiling diuretic .

Biochemical Pathways

The primary biochemical pathway affected by Ethacrynic Acid Epoxide is the ion transport pathway in the renal tubules. By inhibiting the symport of sodium, potassium, and chloride, Ethacrynic Acid Epoxide disrupts the reabsorption of these ions, leading to their excretion . This action can have downstream effects on the body’s fluid balance and blood pressure .

Pharmacokinetics

The pharmacokinetics of Ethacrynic Acid Epoxide are characterized by its action on the renal tubules. The urinary output resulting from its use is usually dose-dependent and related to the magnitude of fluid accumulation . .

Result of Action

The primary result of Ethacrynic Acid Epoxide’s action is an increase in urinary output and a reduction in extracellular fluid . This can lead to the alleviation of symptoms associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .

Safety and Hazards

EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethacrynic Acid Epoxide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations . The addition of Ethacrynic Acid to diet stunted psocids growth by lengthening development time and increasing mortality .

Molecular Mechanism

Ethacrynic Acid acts by inhibiting NKCC2 in the thick ascending loop of Henle and the macula densa . This results in the excretion of sodium, potassium, and chloride ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Dosage Effects in Animal Models

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Metabolic Pathways

Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules .

Transport and Distribution

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Subcellular Localization

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethacrynic Acid Epoxide can be achieved through the epoxidation of Ethacrynic Acid.", "Starting Materials": ["Ethacrynic Acid", "Hydrogen Peroxide", "Acetic Acid", "Sodium Acetate", "Sodium Hydroxide"], "Reaction": [ "Step 1: Dissolve Ethacrynic Acid (1 equivalent) in Acetic Acid and add Sodium Acetate (2 equivalents) and Hydrogen Peroxide (3 equivalents) slowly with stirring.", "Step 2: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Step 3: Cool the reaction mixture and add Sodium Hydroxide solution to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain Ethacrynic Acid Epoxide as a yellow solid." ] } | |

Número CAS |

27223-10-5 |

Fórmula molecular |

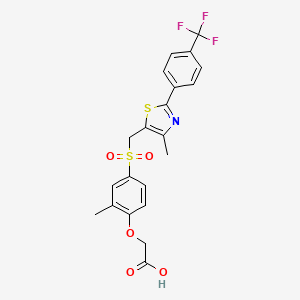

C13H12Cl2O5 |

Peso molecular |

319.13 g/mol |

Nombre IUPAC |

2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid |

InChI |

InChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17) |

Clave InChI |

XAYYIOYUOMBDNK-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |

Sinónimos |

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.